molecular formula C10H13NO3S B13569015 2,4,5-Trimethoxybenzothioamide

2,4,5-Trimethoxybenzothioamide

Cat. No.: B13569015
M. Wt: 227.28 g/mol
InChI Key: KHGBYXIEQHDXEE-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzothioamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethoxybenzothioamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethoxybenzothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular pathways involved in apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.

    2,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of a thioamide.

    2,4,5-Trimethoxyphenethylamine: Contains an amine group attached to an ethyl chain instead of a thioamide.

Uniqueness

2,4,5-Trimethoxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,4,5-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-7-5-9(14-3)8(13-2)4-6(7)10(11)15/h4-5H,1-3H3,(H2,11,15)

InChI Key

KHGBYXIEQHDXEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=S)N)OC)OC

Origin of Product

United States

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